1-(4-Iodo-3-mercaptophenyl)propan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9IOS |
|---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(4-iodo-3-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9IOS/c1-2-8(11)6-3-4-7(10)9(12)5-6/h3-5,12H,2H2,1H3 |
InChI Key |
UUKXZABMIVHZRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)I)S |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1 4 Iodo 3 Mercaptophenyl Propan 1 One
Retrosynthetic Analysis and Key Disconnection Strategies for the Propanone Backbone and Substituted Aryl Moiety
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For 1-(4-iodo-3-mercaptophenyl)propan-1-one, the primary disconnection targets the bond between the aromatic ring and the propanone side chain. This C-C bond can be logically formed via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. chemistrysteps.comnih.govsynarchive.com
This leads to two key synthons: an acylium ion equivalent derived from propanoic acid and a nucleophilic substituted aryl ring. The corresponding chemical equivalents would be propanoyl chloride or propanoic anhydride (B1165640) and a 1-iodo-2-mercaptobenzene derivative. However, the presence of a free thiol (-SH) and hydroxyl (-OH) group in the precursor can complicate the Friedel-Crafts acylation due to their interaction with the Lewis acid catalyst. stackexchange.com Therefore, a more refined retrosynthetic approach would involve the use of a protected precursor, such as 4-iodo-3-mercaptophenol, where the reactive functional groups are masked.
The disconnection of the aryl moiety itself suggests a stepwise functionalization of a simpler aromatic precursor. The iodo and mercapto groups can be introduced through electrophilic aromatic substitution and other functional group interconversions. The order of these introductions is critical to ensure correct regioselectivity.

Synthesis of 4-Iodo-3-mercaptophenol Precursors
The synthesis of the 4-iodo-3-mercaptophenol precursor is a critical step that requires careful control over the introduction of the halogen and thiol functionalities onto the phenol (B47542) backbone.
The introduction of an iodine atom onto a phenolic ring can be achieved through electrophilic aromatic iodination. Reagents such as iodine in the presence of an oxidizing agent (e.g., nitric acid or iodic acid) or N-iodosuccinimide (NIS) are commonly employed for this transformation. The hydroxyl group of phenol is an activating, ortho-, para-directing group, which would favor iodination at the positions ortho and para to the hydroxyl group.
The introduction of a thiol group can be accomplished through several methods. One common approach is the Newman-Kwart rearrangement, which involves the O-thiocarbamoylation of a phenol followed by thermal rearrangement to the S-thiocarbamate and subsequent hydrolysis. Another method is the direct thiolation of an activated aromatic ring, though this can be less regioselective. Alternatively, a diazonium salt derived from an aminophenol can be converted to a thiol via reaction with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis.
Given the substitution pattern of 4-iodo-3-mercaptophenol, a plausible synthetic route could start from 3-aminophenol (B1664112). Iodination of 3-aminophenol would likely occur at the positions ortho and para to the activating amino and hydroxyl groups. Subsequent diazotization of the amino group followed by reaction with a sulfur source could then introduce the thiol group.
During the synthesis, particularly the Friedel-Crafts acylation step, the presence of free thiol and hydroxyl groups can interfere with the reaction. stackexchange.com Therefore, the use of protecting groups is essential. Orthogonal protecting groups are particularly advantageous as they can be removed selectively under different reaction conditions without affecting each other. uchicago.edubham.ac.ukwikipedia.org
For the hydroxyl group, common protecting groups include ethers (e.g., methyl, benzyl (B1604629), or silyl (B83357) ethers) and esters. For the thiol group, thioethers (e.g., benzyl thioether) or thioesters are often used. An orthogonal protection strategy could involve protecting the hydroxyl group as a benzyl ether, which is stable to a wide range of conditions but can be removed by hydrogenolysis, and the thiol group as a thioester, which can be cleaved by hydrolysis under basic conditions. The choice of protecting groups must be compatible with the planned reaction conditions for both the introduction of the functional groups and the subsequent acylation reaction.
| Functional Group | Protecting Group | Deprotection Condition |
| Hydroxyl (-OH) | Benzyl (Bn) | H₂, Pd/C |
| tert-Butyldimethylsilyl (TBDMS) | F⁻ (e.g., TBAF) | |
| Thiol (-SH) | Acetyl (Ac) | Base (e.g., NaOMe) |
| Trityl (Tr) | Acid (e.g., TFA) |
Formation of the 1-Propanone Moiety
The final key step in the synthesis is the introduction of the propanone side chain onto the substituted aryl ring.
Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds between an aromatic ring and an acyl group. chemistrysteps.comnih.govsynarchive.com In this case, the protected 4-iodo-3-mercaptophenol would be reacted with an acylating agent such as propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst. Common Lewis acids for this reaction include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃). nih.govacs.org The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. chemistrysteps.com
The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. In the case of a protected 4-iodo-3-mercaptophenol, the directing effects of the protected hydroxyl and thiol groups will influence the position of acylation.
The yield and selectivity of the Friedel-Crafts acylation can be influenced by several factors. nih.govacs.orgnih.gov The choice of Lewis acid catalyst is crucial; stronger Lewis acids like AlCl₃ can lead to higher reactivity but may also cause side reactions or decomposition of sensitive substrates. The solvent can also play a significant role, with common choices including nitrobenzene, carbon disulfide, or chlorinated hydrocarbons. Reaction temperature and time must be carefully controlled to maximize the yield of the desired product while minimizing the formation of byproducts.
Recent advancements in Friedel-Crafts acylation have explored the use of milder catalysts and more environmentally friendly conditions. researchgate.netorganic-chemistry.org For a substrate with multiple functional groups like the protected 4-iodo-3-mercaptophenol, careful optimization of these parameters is essential to achieve a high yield of this compound after deprotection.
| Parameter | Effect on Reaction | Typical Conditions |
| Catalyst | Affects reactivity and can influence regioselectivity. | AlCl₃, FeCl₃, BF₃ |
| Solvent | Can affect catalyst activity and solubility of reactants. | CS₂, CH₂Cl₂, Nitrobenzene |
| Temperature | Influences reaction rate and can affect selectivity. | 0 °C to reflux |
| Acylating Agent | Determines the acyl group to be introduced. | Propanoyl chloride, Propanoic anhydride |
Chemo- and Regioselective Synthesis of this compound
The synthesis of this compound necessitates a multi-step pathway that carefully controls the introduction of the iodo, mercapto, and propanoyl groups to achieve the desired 1,3,4-substitution pattern. A plausible and regiochemically controlled route can be conceptualized starting from a commercially available precursor, such as 3-aminobenzoic acid. The directing effects of the substituents at each stage are critical for achieving the target molecule.
A potential synthetic pathway is outlined below:
Protection and Iodination: The synthesis can commence with the protection of the amino group of 3-aminobenzoic acid as an acetanilide. This is followed by electrophilic iodination. The acetamido group is a moderately activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. The combined directing effects favor iodination at the position para to the strong activating acetamido group, yielding 4-iodo-3-acetamidobenzoic acid.
Diazotization and Thiolation: The acetamido group is then hydrolyzed back to the amine. The resulting amino group is converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. The diazonium salt can then be converted to a thiol via reactions such as the Leuckart thiophenol reaction, which involves reaction with a xanthate followed by hydrolysis. This sequence introduces the mercapto group at the 3-position.
Friedel-Crafts Acylation: The final key step is the introduction of the propanoyl group. This can be achieved through a Friedel-Crafts acylation of the intermediate 4-iodo-3-mercaptobenzoic acid. wikipedia.orgchemistrysteps.comthermofisher.comorganic-chemistry.org However, direct acylation of the benzoic acid is not feasible. A more viable approach involves converting the carboxylic acid to a more suitable precursor or altering the synthetic sequence. A modified strategy would involve starting with an appropriate benzene (B151609) derivative that allows for Friedel-Crafts acylation before the introduction of the other functional groups.
An alternative, more regioselective approach might start from 3-mercaptophenol.
Friedel-Crafts Acylation: The hydroxyl group of 3-mercaptophenol is a strong ortho-, para-director. Friedel-Crafts acylation with propanoyl chloride and a Lewis acid catalyst like aluminum chloride would be directed to the positions ortho and para to the hydroxyl group. wikipedia.orgrsc.org The desired 4-propanoyl product would be a major isomer. The thiol group may require protection to prevent side reactions.
Iodination: The subsequent iodination of the resulting 1-(3-mercapto-4-hydroxyphenyl)propan-1-one would be directed by the powerful activating hydroxyl group to the position ortho to it, which is the desired 5-position relative to the propanoyl group (or 3-position on the original ring).
Conversion of Hydroxyl to Thiol: If starting from a precursor where a hydroxyl group is used as a directing group, it would need to be converted to the thiol in a later step, for example, via the Newman-Kwart rearrangement. wikipedia.org
The table below outlines a hypothetical, regioselective synthesis, highlighting the conditions and expected outcomes for each step.
Table 1: Proposed Synthetic Route and Conditions
| Step | Reaction | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1 | Friedel-Crafts Acylation | 3-Bromophenol, Propanoyl chloride, AlCl₃, Dichloromethane, 0 °C to RT | 1-(5-Bromo-2-hydroxyphenyl)propan-1-one | 75 |
| 2 | Iodination | Product from Step 1, N-Iodosuccinimide (NIS), Acetonitrile, RT | 1-(5-Bromo-2-hydroxy-4-iodophenyl)propan-1-one | 85 |
| 3 | Thiolation (via C-S coupling) | Product from Step 2, Sodium thiomethoxide (NaSMe), Pd catalyst, Toluene, Reflux | 1-(2-Hydroxy-4-iodo-5-(methylthio)phenyl)propan-1-one | 70 |
| 4 | Demethylation/Conversion | Product from Step 3, Strong acid or other demethylating agent | This compound | 60 |
Considerations for Scalable and Sustainable Synthetic Routes
Transitioning a laboratory-scale synthesis to an industrial process requires careful consideration of safety, cost, environmental impact, and efficiency. Many traditional organic reactions, while effective in the lab, are not suitable for large-scale production. acs.org
Challenges in Scaling the Lab Synthesis:
Stoichiometric Reagents: The classic Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acids like AlCl₃, which generates significant amounts of acidic waste and presents challenges with quenching and workup. thermofisher.com
Hazardous Materials: The use of volatile and flammable solvents like dichloromethane, and corrosive reagents, poses safety and environmental risks. Thiophenols are known for their extreme malodor and toxicity, requiring specialized handling and containment facilities. wikipedia.org
Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly at an industrial scale.
Sustainable and Scalable Alternatives:
Catalytic Acylation: Replacing stoichiometric Lewis acids with heterogeneous catalysts such as zeolites or other solid acids can make the acylation step greener and more economical. thermofisher.comacs.org These catalysts are often recyclable and can simplify product isolation.
Greener Solvents: Exploring the use of more environmentally benign solvents, such as deep eutectic solvents (DES), or even solvent-free conditions, can significantly reduce the environmental footprint of the process. rsc.org
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), improve safety when handling hazardous intermediates, and allow for more efficient and scalable production compared to batch processes.
Alternative Thiolation Methods: Instead of traditional methods that may generate odorous byproducts, modern C-S cross-coupling reactions using palladium or copper catalysts can offer milder conditions and greater functional group tolerance. organic-chemistry.org Using odorless thiophenol surrogates is another strategy to mitigate handling issues.
Table 2: Comparison of Lab-Scale vs. Sustainable/Scalable Route
| Feature | Conventional Lab-Scale Route | Proposed Sustainable/Scalable Route |
| Acylation Catalyst | Stoichiometric AlCl₃ | Heterogeneous solid acid catalyst (e.g., Zeolite) |
| Solvent | Dichloromethane (DCM) | High-boiling point solvent (e.g., sulfolane) or solvent-free |
| Thiolation Reagent | Potentially hazardous and odorous sulfur reagents | C-S cross-coupling with a protected thiol or odorless surrogate |
| Process Type | Batch processing | Continuous flow processing |
| Purification | Column chromatography | Crystallization or distillation |
| Waste Generation | High (acidic waste from catalyst quenching) | Low (recyclable catalyst, less solvent waste) |
Synthesis of Isotopic Analogs for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction or metabolic pathway, providing invaluable insights into reaction mechanisms. wikipedia.orgnih.gov Synthesizing isotopic analogs of this compound would enable detailed studies of its chemical and biological behavior.
Synthesis of Labeled Analogs:
Deuterium (B1214612) (²H) Labeling: To study reactions involving the propanoyl side chain, such as enolization or condensation reactions, deuterium can be incorporated at the α-position to the carbonyl group. This can be achieved by performing the Friedel-Crafts acylation using deuterated propanoyl chloride (CD₃CD₂COCl) or by H/D exchange on the final molecule under basic conditions using D₂O. researchgate.netrsc.org
Carbon-13 (¹³C) Labeling: A ¹³C label can be introduced at the carbonyl carbon by using [1-¹³C]-propanoyl chloride in the acylation step. Labeling specific positions on the aromatic ring would require starting with a correspondingly labeled benzene precursor. nih.gov ¹³C-labeled compounds are crucial for NMR-based mechanistic studies and for tracking metabolic pathways using mass spectrometry.
Sulfur-34 (³⁴S) Labeling: To investigate reactions involving the mercapto group, such as oxidation or S-alkylation, a stable isotope of sulfur, ³⁴S, can be incorporated. This would typically involve using a labeled sulfur source, such as Na₂³⁴S, in the thiolation step of the synthesis.
Applications in Mechanistic Studies:
Kinetic Isotope Effect (KIE): By comparing the reaction rates of the deuterated and non-deuterated analogs, one can determine if the C-H bond cleavage at the α-position is part of the rate-determining step of a reaction.
Metabolic Pathway Elucidation: If the compound is a drug candidate, administering a ¹³C or ³⁴S labeled version and analyzing the metabolites by mass spectrometry can reveal how the compound is processed in a biological system.
Reaction Mechanism Confirmation: Isotopic labeling can confirm or disprove proposed reaction mechanisms. For example, in a rearrangement reaction, tracking the position of a ¹³C label in the product can definitively show which atoms have moved.
Table 3: Isotopic Analogs and Their Applications
| Isotopic Analog | Labeled Precursor | Potential Mechanistic Study |
| 1-(4-Iodo-3-mercaptophenyl)-[2,2-²H₂]-propan-1-one | Propanoyl-d₅ chloride or D₂O (for H/D exchange) | Kinetic Isotope Effect in enolate formation |
| 1-(4-Iodo-3-mercaptophenyl)-[¹³C=O]-propan-1-one | [1-¹³C]-Propanoyl chloride | Tracing the acyl group in rearrangement or fragmentation reactions |
| 1-(4-Iodo-3-[³⁴S]-mercaptophenyl)propan-1-one | Sodium [³⁴S]-sulfide (Na₂³⁴S) | Elucidating mechanisms of S-oxidation or metabolic S-conjugation |
Chemical Reactivity and Mechanistic Investigations of 1 4 Iodo 3 Mercaptophenyl Propan 1 One
Reactivity at the Ketone Carbonyl Group
The ketone's carbonyl group is a primary site for chemical transformations, characterized by the electrophilic nature of its carbon atom due to the polarization of the carbon-oxygen double bond. libretexts.org This electrophilicity is the basis for a variety of nucleophilic addition reactions.
Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate after the rehybridization of the carbon from sp² to sp³. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol.
Hydride Reductions: The carbonyl group can be readily reduced to a secondary alcohol, 1-(4-Iodo-3-mercaptophenyl)propan-1-ol. This is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org These reagents act as a source of hydride ions (H⁻), which serve as the nucleophile. libretexts.orglibretexts.org While NaBH₄ is a selective reagent often used in protic solvents like methanol (B129727) or ethanol, LiAlH₄ is significantly more reactive and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents, R-MgX) to the ketone provides a powerful method for forming new carbon-carbon bonds and synthesizing tertiary alcohols. byjus.com The carbon atom bound to magnesium is strongly nucleophilic and attacks the carbonyl carbon. wikipedia.org The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the Grignard reagent. wikipedia.org
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | 1-(4-Iodo-3-mercaptophenyl)propan-1-ol | Methanol or Ethanol, Room Temperature |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Iodo-3-mercaptophenyl)propan-1-ol | 1. Anhydrous Ether/THF; 2. H₃O⁺ workup |
| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 2-(4-Iodo-3-mercaptophenyl)butan-2-ol | 1. Anhydrous Ether/THF; 2. H₃O⁺ workup |
| Grignard Reaction | Phenylmagnesium Bromide (C₆H₅MgBr) | 1-(4-Iodo-3-mercaptophenyl)-1-phenylpropan-1-ol | 1. Anhydrous Ether/THF; 2. H₃O⁺ workup |
The carbon atom adjacent to the carbonyl group (the α-carbon) is another key reactive site. The protons attached to this carbon are acidic (pKa ≈ 19-20 for typical ketones) because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. youtube.com
The formation of the enolate of 1-(4-Iodo-3-mercaptophenyl)propan-1-one can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like THF. This enolate is a potent carbon-centered nucleophile and can react with a variety of electrophiles, a process known as α-functionalization. nih.govresearchgate.net This reaction is a cornerstone of carbon-carbon bond formation. For example, the enolate can be alkylated with alkyl halides, providing a route to more complex ketone structures.
Enolates can also act as nucleophiles towards other carbonyl compounds in condensation reactions.
Aldol (B89426) Condensation: In the presence of a base, the enolate of this compound can add to the carbonyl group of another molecule of itself. This "self-condensation" yields a β-hydroxy ketone, which can subsequently undergo dehydration upon heating or under acidic/basic conditions to form a conjugated α,β-unsaturated ketone. vanderbilt.edulibretexts.org
Claisen-Schmidt Condensation: A more controlled and synthetically useful reaction is the mixed or crossed aldol condensation with an aldehyde that lacks α-protons, such as benzaldehyde. This specific type of reaction is known as the Claisen-Schmidt condensation. libretexts.org It preferentially forms one major product because the aldehyde is more reactive as an electrophile than the ketone, and it cannot form an enolate itself, thus preventing self-condensation. libretexts.org The initial β-hydroxy ketone product readily dehydrates to yield a stable, conjugated enone.
Reactivity of the Thiol (Mercapto) Group
The thiol group (-SH) is a versatile functional group known for its acidity, nucleophilicity (especially in its deprotonated thiolate form), and susceptibility to oxidation.
Unlike alcohols, thiols are readily oxidized at the sulfur atom. libretexts.org The specific product depends on the strength of the oxidizing agent used.
Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or air (O₂), facilitate the coupling of two thiol molecules to form a disulfide. libretexts.org This reaction creates a disulfide bridge (-S-S-) and is a fundamental process in protein chemistry, particularly with the amino acid cysteine.
Sulfoxide (B87167) and Sulfone Formation: The use of stronger oxidizing agents can lead to higher oxidation states of sulfur. For instance, hydrogen peroxide (H₂O₂) or a peroxy acid can oxidize the thiol first to a sulfenic acid (unstable), which is further oxidized to a sulfinic acid, and finally to a sulfonic acid. If the thiol is first converted to a thioether (see section 3.2.2), it can be oxidized to a sulfoxide and then to a sulfone using reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃).
| Oxidizing Agent | Product Type | Product Name |
|---|---|---|
| I₂, air (O₂) | Disulfide | 1,2-bis(2-iodo-5-propionylphenyl)disulfane |
| Hydrogen Peroxide (H₂O₂) | Sulfonic Acid | 2-Iodo-5-propionylbenzenesulfonic acid |
| Potassium Permanganate (KMnO₄) | Sulfonic Acid | 2-Iodo-5-propionylbenzenesulfonic acid |
The thiol proton is significantly more acidic than the proton of an alcohol, allowing it to be easily deprotonated by bases like sodium hydroxide (B78521) to form a thiolate anion (RS⁻). This thiolate is an excellent nucleophile.
S-Alkylation: The thiolate readily participates in nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide, ethyl bromide) via an Sₙ2 mechanism to form thioethers, also known as sulfides.
S-Acylation: Similarly, the thiolate can attack acylating agents such as acyl chlorides or acid anhydrides to produce thioesters. epfl.ch S-acylation is a reversible post-translational modification that plays a crucial role in regulating the function and localization of many proteins in biological systems. nih.govnih.gov
| Reaction Type | Reagent | Product Type | Product Name |
|---|---|---|---|
| S-Alkylation | 1. NaOH 2. Methyl Iodide (CH₃I) | Thioether (Sulfide) | 1-(4-Iodo-3-(methylthio)phenyl)propan-1-one |
| S-Acylation | 1. NaOH 2. Acetyl Chloride (CH₃COCl) | Thioester | S-(2-Iodo-5-propionylphenyl) ethanethioate |
| Michael Addition | 1. Base 2. Methyl acrylate | Thioether | Methyl 3-((2-iodo-5-propionylphenyl)thio)propanoate |
Thiol-Ene and Thiol-Yne Click Chemistry Applications
The presence of the thiol group allows this compound to participate in thiol-ene and thiol-yne "click" reactions. These reactions are highly efficient methods for carbon-sulfur bond formation, proceeding via a free-radical chain mechanism. wikipedia.orgchem-station.com The process is typically initiated by photolysis or a thermal radical initiator, which generates a thiyl radical from the thiol. This radical then adds to an alkene (thiol-ene) or alkyne (thiol-yne) in an anti-Markovnikov fashion. wikipedia.orgrsc.org
The reaction mechanism involves:
Initiation: A radical initiator (e.g., AIBN) or UV light abstracts the hydrogen atom from the thiol (-SH) to form a thiyl radical (-S•).
Propagation: The thiyl radical adds to an alkene or alkyne, creating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical, which continues the chain reaction. rsc.org
This chemistry allows for the covalent attachment of this molecule to a wide variety of substrates, including polymers and biomolecules, under mild conditions. osti.gov The high efficiency and functional group tolerance of these reactions make them valuable tools for materials science and bioconjugation. nih.gov
Table 1: Potential Thiol-Ene and Thiol-Yne Reactions
| Reactant Partner (Ene/Yne) | Product Structure | Application Area |
| Allyl alcohol | 1-(4-Iodo-3-((3-hydroxypropyl)thio)phenyl)propan-1-one | Functionalization, introduction of a hydroxyl group |
| N-Phenylmaleimide | 1-(4-Iodo-3-((1-phenyl-2,5-dioxopyrrolidin-3-yl)thio)phenyl)propan-1-one | Polymer synthesis, surface modification |
| Phenylacetylene | 1-(4-Iodo-3-((2-phenylvinyl)thio)phenyl)propan-1-one (E/Z mixture) | Synthesis of vinyl sulfides, material science |
| Propargyl methacrylate | 2-Methyl-2-propenoic acid, 3-((2-iodo-5-propanoylphenyl)thio)prop-1-en-2-yl ester | Cross-linking agent in polymer chemistry |
Metal Coordination Chemistry as a Ligand
The thiol group of this compound, particularly after deprotonation to the thiolate anion (-S⁻), can act as a potent ligand for various metal ions. Thiolates are classified as soft Lewis bases and thus exhibit a strong affinity for soft Lewis acidic metals such as palladium(II), platinum(II), copper(I), mercury(II), and silver(I).
The molecule could potentially coordinate to a metal center in several ways:
Monodentate Ligation: The most straightforward coordination mode involves the sulfur atom of the thiolate binding to a single metal center.
Bidentate Chelation: It is conceivable that the molecule could act as a bidentate ligand, coordinating through both the thiolate sulfur and the carbonyl oxygen of the propanone group. This would form a five-membered chelate ring, which is generally stable. The feasibility of this chelation would depend on the specific metal ion and the geometric constraints of the complex.
Bridging Ligand: The thiolate could also act as a bridging ligand, coordinating to two or more metal centers simultaneously, leading to the formation of polynuclear complexes or coordination polymers.
The coordination of this molecule to metal centers could be used to design new catalysts, functional materials, or sensors. The presence of the aryl iodide offers a reactive handle for further modification of the resulting metal complex, for instance, by subsequent cross-coupling reactions.
Table 2: Potential Metal Coordination Behavior
| Metal Ion Example | Expected Coordination Site(s) | Potential Complex Type |
| Pd(II) | Thiolate (Sulfur) | Square planar complex |
| Cu(I) | Thiolate (Sulfur) | Linear or trigonal planar complex |
| Ag(I) | Thiolate (Sulfur) | Linear complex |
| Rh(I) | Thiolate (Sulfur), Carbonyl (Oxygen) | Bidentate chelate complex |
Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond is the most reactive of the aryl-halogen bonds in many important catalytic reactions, particularly those mediated by transition metals like palladium.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. researchgate.net However, the presence of a free thiol group presents a significant challenge, as thiols and thiolates can strongly coordinate to and poison palladium catalysts, inhibiting their activity. nih.govnih.gov To achieve successful cross-coupling at the C-I bond, one of two strategies is typically employed:
Thiol Protection: The thiol group can be protected with a suitable protecting group (e.g., as a thioester or thioether) that can be removed after the coupling reaction.
Use of Thiol-Tolerant Catalytic Systems: Specific ligands or reaction conditions can be used that create a palladium catalyst less susceptible to poisoning by sulfur.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure.
Heck Reaction: This reaction forms a new C-C bond between the aryl iodide and an alkene, yielding a substituted alkene. organic-chemistry.orgyoutube.comnih.gov
Sonogashira Coupling: A terminal alkyne is coupled with the aryl iodide to produce an aryl-substituted alkyne. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org
Negishi Coupling: An organozinc reagent is used to couple with the aryl iodide. organic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | General Product | Key Condition for Chemoselectivity |
| Suzuki-Miyaura | Phenylboronic acid | 3-Mercapto-4-phenylphenyl)propan-1-one | Thiol protection or use of specialized ligands (e.g., bulky phosphines) |
| Heck | Styrene | 1-(3-Mercapto-4-styrylphenyl)propan-1-one | Thiol protection or phosphine-free catalyst systems |
| Sonogashira | Phenylacetylene | 1-(3-Mercapto-4-(phenylethynyl)phenyl)propan-1-one | Thiol protection; often requires a copper(I) co-catalyst wikipedia.org |
| Negishi | Phenylzinc chloride | 3-Mercapto-4-phenylphenyl)propan-1-one | Thiol protection; compatible with various functional groups organic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For this reaction to be efficient, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.
In this compound, the propanone group is a moderate EWG. However, it is positioned meta to the iodide leaving group, providing minimal activation. Furthermore, iodide is the poorest leaving group among the halogens for SNAr reactions (reactivity order: F > Cl ≈ Br > I). wikipedia.org Consequently, SNAr reactions at the C4 position are expected to be very slow and require harsh conditions with highly potent nucleophiles. Competing reactions, such as cross-coupling, would be significantly more favorable. If conditions were forced, the thiol group would need to be protected to prevent it from acting as a competing nucleophile. nih.gov
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of an aromatic C-H bond located ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A strong organolithium base, such as n-butyllithium, coordinates to the DMG and selectively deprotonates the adjacent ortho-proton. baranlab.org
In the target molecule, both the propanone (via the carbonyl oxygen) and the thiol/thiolate group are potential DMGs. organic-chemistry.orgresearchgate.net Both groups would direct metalation to the C2 position. This cooperative effect should facilitate the regioselective formation of a lithiated intermediate at C2. This aryllithium species can then be trapped with a variety of electrophiles to introduce new functional groups at this specific position. This strategy offers a complementary approach to functionalization, targeting a C-H bond rather than the C-I bond.
Table 4: Potential Directed Ortho-Metalation Reactions
| Step 1 Reagent | Step 2 Electrophile (E⁺) | Product (at C2 position) |
| n-BuLi | CO₂ | 2-Carboxy-4-iodo-5-mercaptophenyl)propan-1-one |
| s-BuLi/TMEDA | CH₃I | 1-(4-Iodo-3-mercapto-2-methylphenyl)propan-1-one |
| n-BuLi | DMF | 1-(2-Formyl-4-iodo-3-mercaptophenyl)propan-1-one |
| n-BuLi | I₂ | 1-(2,4-Diiodo-3-mercaptophenyl)propan-1-one |
Interplay and Chemoselectivity Among Multiple Functional Groups
The synthetic utility of this compound is greatly enhanced by the ability to selectively target one of its functional groups while leaving the others intact. nih.govresearchgate.net This chemoselectivity is governed by the choice of reagents and reaction conditions.
Reaction at the Thiol: Radical-mediated conditions (UV light, AIBN) in the presence of an alkene or alkyne will selectively functionalize the thiol group via a thiol-ene/yne reaction. Alternatively, under basic conditions, the thiol can be deprotonated to a thiolate and react as a nucleophile with soft electrophiles.
Reaction at the Aryl Iodide: Palladium-catalyzed cross-coupling conditions will selectively target the C-I bond. Success hinges on mitigating the catalyst-poisoning effect of the thiol, either through protection or the use of specialized, sulfur-tolerant ligands.
Reaction at the C2-H Bond: The use of strong organolithium bases (e.g., n-BuLi, s-BuLi) in aprotic, non-polar solvents will favor directed ortho-metalation at the C2 position, allowing for subsequent functionalization with an electrophile.
By carefully selecting the reaction pathway, this compound can serve as a versatile scaffold, allowing for the stepwise and regioselective introduction of diverse functionalities.
Based on the conducted search, there is currently no publicly available scientific literature detailing the specific "," including its reaction kinetics, thermodynamic analyses, or the elucidation of its reaction mechanisms using in situ spectroscopy and trapping experiments.
The search results yielded information on related but structurally distinct compounds such as 1-(4-Iodophenyl)propan-1-one and 1-(2-Iodo-3-mercaptophenyl)propan-2-one. These compounds differ in the substitution pattern on the phenyl ring or the position of the ketone group. Due to the strict requirement to focus solely on "this compound," the data for these other compounds cannot be used as a substitute.
Therefore, the requested article sections cannot be generated at this time due to a lack of specific research data for the target molecule.
Spectroscopic and Advanced Analytical Characterization Methodologies for 1 4 Iodo 3 Mercaptophenyl Propan 1 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
A complete NMR analysis provides atom-specific information regarding the chemical environment, connectivity, and multiplicity. For 1-(4-Iodo-3-mercaptophenyl)propan-1-one, ¹H and ¹³C NMR are the primary experiments. ¹⁹F NMR would only be relevant for fluorinated derivatives of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment. The propanoyl side chain would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and a triplet for the terminal methyl protons (-CH₃), resulting from spin-spin coupling. The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the carbonyl group is expected to be the most deshielded.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. rsc.org The spectrum for this compound would be expected to show nine distinct signals: one for the carbonyl carbon (C=O) at a significantly downfield shift, six for the aromatic carbons with shifts influenced by the iodo, mercapto, and acyl substituents, and two for the aliphatic carbons of the propanoyl group.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Structural Fragment |
| ¹H NMR | |||
| Aromatic CH | ~7.0 - 8.0 | Multiplets (m) | C₆H₃- |
| Thiol SH | ~3.0 - 4.0 | Singlet (s) | -SH |
| Methylene CH₂ | ~2.9 - 3.1 | Quartet (q) | -CO-CH₂-CH₃ |
| Methyl CH₃ | ~1.1 - 1.3 | Triplet (t) | -CO-CH₂-CH₃ |
| ¹³C NMR | |||
| Carbonyl C=O | ~195 - 205 | >C=O | |
| Aromatic C-I | ~90 - 100 | C-I | |
| Aromatic C-S | ~125 - 135 | C-SH | |
| Aromatic C-CO | ~135 - 145 | C-CO | |
| Aromatic CH | ~125 - 140 | Aromatic CH | |
| Methylene CH₂ | ~30 - 35 | -CO-CH₂-CH₃ | |
| Methyl CH₃ | ~8 - 12 | -CO-CH₂-CH₃ |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. nanalysis.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the propanoyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. nanalysis.com It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com This is vital for connecting different fragments of the molecule. For instance, the methylene and methyl protons would show correlations to the carbonyl carbon, and the aromatic protons would show correlations to neighboring aromatic carbons as well as the carbonyl carbon, thus piecing together the entire molecular skeleton. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could reveal through-space interactions between the propanoyl side chain protons and the proton on the adjacent aromatic carbon (at position 2).
Interactive Table 2: Expected 2D NMR Correlations for Structural Assignment
| 2D NMR Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | Correlation between -CH₂- (quartet) and -CH₃ (triplet) protons. | Confirms the ethyl ketone fragment. sdsu.edu |
| HSQC | ¹H - ¹³C (1-bond) | Correlations between each aromatic proton and its directly attached carbon; correlations for the -CH₂- and -CH₃ groups. nanalysis.com | Unambiguous assignment of all protonated carbons. youtube.com |
| HMBC | ¹H - ¹³C (2-3 bonds) | Protons of -CH₂- and -CH₃ to the C=O carbon. Aromatic proton at C2 to the C=O carbon. Aromatic protons to adjacent and distant aromatic carbons. rsc.org | Connects the side chain to the aromatic ring. researchgate.net |
| NOESY | ¹H - ¹H (space) | Potential correlation between -CH₂- protons and the aromatic proton at the C2 position. | Provides information on the preferred conformation. rsc.org |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint that is characteristic of the compound's functional groups. uantwerpen.be
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone. Other key absorbances would include the S-H stretch of the mercapto group, aromatic C-H stretching, and C=C stretching bands for the benzene ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. The C-I and C-S stretching vibrations, which may be weak in the IR spectrum, can sometimes be more readily observed using Raman.
Interactive Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Ketone (C=O) | Stretch | 1670 - 1690 | IR (strong) |
| Thiol (S-H) | Stretch | 2550 - 2600 | IR (weak) |
| Aromatic C-H | Stretch | 3000 - 3100 | IR/Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | IR/Raman |
| Aliphatic C-H | Stretch | 2850 - 3000 | IR/Raman |
| Carbon-Iodine (C-I) | Stretch | 500 - 600 | IR/Raman |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the determination of a compound's elemental formula. pnnl.gov
For this compound (C₉H₉IOS), HRMS would provide an exact mass measurement that can confirm the molecular formula. The technique is also used to study the fragmentation patterns of the molecule upon ionization, which provides further structural evidence. nih.gov The major fragmentation pathway for aromatic ketones is typically alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu
Interactive Table 4: Predicted HRMS Data and Fragmentation
| Species | Formula | Calculated Exact Mass (m/z) | Description |
| Molecular Ion [M]⁺˙ | [C₉H₉IOS]⁺˙ | 307.9470 | Parent ion of the molecule. |
| [M - CH₂CH₃]⁺ | [C₇H₄IOS]⁺ | 278.9106 | Result of alpha-cleavage, loss of the ethyl radical. miamioh.edu |
| [M - COCH₂CH₃]⁺ | [C₆H₄IS]⁺ | 250.9156 | Loss of the entire propanoyl group. |
| [C₇H₄OS]⁺ | [C₇H₄OS]⁺ | 152.0034 | Hypothetical fragment after loss of Iodine and propanoyl group followed by rearrangement. |
X-ray Crystallography for Solid-State Structure and Stereochemical Determination
Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would definitively confirm the connectivity of the atoms and reveal the conformation of the propanoyl chain relative to the aromatic ring. researchgate.net Furthermore, it would elucidate the intermolecular interactions, such as potential hydrogen bonding involving the mercapto group or π-stacking of the aromatic rings, that dictate the crystal packing arrangement. researchgate.net As of this writing, a published crystal structure for this specific compound has not been found in the surveyed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. nanalysis.com The resulting spectrum is characteristic of the chromophores present in the molecule.
The aromatic ring and the carbonyl group in this compound act as chromophores. The spectrum would be expected to show two main types of absorption bands:
π→π transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the benzene ring and carbonyl group. libretexts.org
n→π transitions:* This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. libretexts.org
The presence of the iodo and mercapto substituents (auxochromes) on the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to simpler aromatic ketones like propiophenone. libretexts.org
Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)
Chromatographic techniques are indispensable for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for such assessments.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds. For a substituted phenyl ketone like this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantitative analysis is typically performed using an external or internal standard method.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. hpst.cz For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability, particularly due to the presence of the mercapto group which can be prone to oxidation at high temperatures. GC-MS provides not only quantitative information but also structural confirmation through the mass spectrum of the analyte. nih.gov
Below are representative data tables illustrating typical parameters for HPLC and GC analysis of a compound similar in structure to this compound.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~5.8 min |
Table 2: Illustrative GC-MS Parameters for Quantitative Analysis
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), ramp to 250 °C at 15 °C/min, hold for 5 min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Detection Mode | Selected Ion Monitoring (SIM) |
Computational and Theoretical Investigations of 1 4 Iodo 3 Mercaptophenyl Propan 1 One
Quantitative Structure-Activity Relationship (QSAR) Studies for Compound Series
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To date, specific QSAR studies focusing exclusively on a series of derivatives of 1-(4-iodo-3-mercaptophenyl)propan-1-one are not extensively documented in publicly available scientific literature.
However, the principles of QSAR can be applied to this compound and its potential derivatives to explore how modifications to its chemical structure might influence a particular biological effect. A hypothetical QSAR study for a series of this compound derivatives would typically involve the following steps:
Selection of a Compound Series: A set of derivatives of the parent compound would be synthesized or computationally designed. These derivatives would feature systematic variations in their chemical structure, such as altering substituents on the phenyl ring or modifying the propan-1-one side chain.
Determination of Biological Activity: The biological activity of each compound in the series would be experimentally measured. This could be, for example, their potency as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The activity is typically expressed numerically, such as the half-maximal inhibitory concentration (IC50) or the effective concentration (EC50).
Calculation of Molecular Descriptors: A wide range of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including:
Physicochemical properties: such as lipophilicity (logP), molecular weight, and molar refractivity.
Electronic properties: such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Topological descriptors: which describe the connectivity of atoms in the molecule.
3D descriptors: which relate to the three-dimensional shape and size of the molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS) regression, or machine learning algorithms, would be used to develop a mathematical equation that correlates the calculated descriptors with the measured biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
Hypothetical Data for a QSAR Study
To illustrate the potential output of a QSAR study on a series of hypothetical derivatives of this compound, the following interactive data tables are presented. It is crucial to note that this data is purely illustrative and not based on actual experimental results.
Table 1: Hypothetical Derivatives and Their Biological Activity
| Compound ID | R1-Substituent | R2-Substituent | Biological Activity (pIC50) |
| 1 | -H | -H | 5.2 |
| 2 | -F | -H | 5.5 |
| 3 | -Cl | -H | 5.8 |
| 4 | -Br | -H | 5.9 |
| 5 | -H | -CH3 | 5.3 |
| 6 | -H | -F | 5.4 |
Table 2: Calculated Molecular Descriptors for Hypothetical Derivatives
| Compound ID | LogP | Molecular Weight | Dipole Moment (Debye) |
| 1 | 3.5 | 320.2 | 2.1 |
| 2 | 3.6 | 338.2 | 2.5 |
| 3 | 3.9 | 354.7 | 2.8 |
| 4 | 4.1 | 399.1 | 2.9 |
| 5 | 3.8 | 334.2 | 2.2 |
| 6 | 3.5 | 338.2 | 2.6 |
By analyzing such data, a QSAR model could be developed. For instance, a hypothetical model might take the form of the following equation:
pIC50 = a(LogP) + b(Dipole Moment) + c
Where 'a', 'b', and 'c' are coefficients determined by the statistical analysis. Such a model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.
Exploration of Biological Interactions and Mechanistic Insights of 1 4 Iodo 3 Mercaptophenyl Propan 1 One in Vitro and Pre Clinical Models
Investigation of Biochemical Targets and Pathways
Enzyme Inhibition or Activation Studies (e.g., thiol-modifying enzymes, iodine-related pathways)
No studies detailing the inhibitory or activation effects of 1-(4-Iodo-3-mercaptophenyl)propan-1-one on any enzyme, including thiol-modifying enzymes or enzymes involved in iodine-related pathways, were identified.
Receptor Binding Assays and Ligand-Target Interactions
There is no available data from receptor binding assays or studies on ligand-target interactions for this compound.
Cellular Uptake and Subcellular Localization Studies (In Vitro)
Information regarding the mechanisms of cellular uptake or the subcellular localization of this compound in vitro is not available in the reviewed literature.
Modulatory Effects on Cellular Processes (e.g., signal transduction, gene expression)
No research was found that investigates the modulatory effects of this compound on cellular processes such as signal transduction pathways or gene expression.
Cytotoxicity and Antiproliferative Activity in Select Cell Lines (Mechanism-Focused)
There are no published studies on the cytotoxicity or antiproliferative activity of this compound in any cell lines. Consequently, no mechanism-focused data is available.
Antimicrobial (Bacterial, Fungal, Viral) Activity and Proposed Mode of Action
No information could be found regarding the antimicrobial, antifungal, or antiviral activity of this compound, nor have any modes of action been proposed.
An extensive search of publicly available scientific literature and chemical databases has yielded no specific information regarding the biological interactions, mechanistic insights, structure-activity relationships, or in vitro metabolic fate of the chemical compound “this compound”.
Consequently, it is not possible to generate the requested article as there is no research data to support the required sections and subsections. The strict constraints of the request, which require focusing solely on this specific compound and excluding any information that falls outside the provided outline, cannot be met.
Further investigation into structurally similar compounds did not provide any direct or transferable data that would adhere to the user's explicit instructions. Therefore, the requested content on the preclinical structure-activity relationship and in vitro metabolic fate of this compound cannot be provided.
Advanced Materials Science and Catalytic Applications of 1 4 Iodo 3 Mercaptophenyl Propan 1 One and Its Derivatives
Utilization as a Ligand in Coordination Chemistry and Organometallic Catalysis
The presence of both a soft thiol (mercapto) donor and a hard ketone oxygen donor, in addition to a reactive aryl iodide, endows 1-(4-Iodo-3-mercaptophenyl)propan-1-one with a rich and varied coordination chemistry. These sites can interact with metal centers to form stable complexes, enabling its use in constructing highly ordered materials and in developing efficient catalysts.
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The thiol group of this compound makes it an excellent candidate for use as a linker in MOF synthesis. Thiol and thioether-based MOFs are a specific class of these materials where sulfur-containing organic linkers play a crucial role. rsc.org
The synthesis of such MOFs can be approached in two primary ways: direct synthesis, where the thiol-containing ligand is reacted with a metal salt, or through post-synthetic modification (PSM), where a pre-formed MOF is functionalized with the thiol group. rsc.orgresearchgate.net The thiol moiety has a strong affinity for soft metal ions, and its incorporation can enhance the reactivity and selectivity of the final MOF structure. researchgate.net The choice of metal ion and the specific functional groups on the linker are critical for directing the final structure and properties of the MOF, influencing its stability and potential for applications like gas separation or selective adsorption. osti.gov
Table 1: Potential MOF Architectures Utilizing Thiol-Based Ligands
| Metal Ion Source | Potential Ligand Coordination Site(s) | Resulting MOF Characteristics | Potential Application |
|---|---|---|---|
| Zinc(II) Acetate | Thiol (-SH) | High thermal stability, porous structure | Gas storage, catalysis |
| Copper(II) Nitrate | Thiol (-SH), Ketone (-C=O) | Coordinatively unsaturated metal sites | Selective adsorption, sensing researchgate.net |
| Zirconium(IV) Chloride | Thiol (-SH) after linker modification | High chemical and mechanical stability | Perovskite solar cells, defect suppression researchgate.net |
| Iron(III) Chloride | Thiol (-SH) | Redox-active framework | Electrochemical applications |
Development of Homogeneous and Heterogeneous Catalysts for Organic Transformations
The dual functionality of the aryl iodide and thiol groups allows this compound to be a precursor for both homogeneous and heterogeneous catalysts.
Homogeneous Catalysis: The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making aryl iodides highly reactive substrates for oxidative addition to low-valent transition metal centers, such as palladium(0). This is a critical step in many cross-coupling reactions. researchgate.net Consequently, this compound can serve as a substrate or precursor in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Heterogeneous Catalysis: The thiol group provides a robust anchor for immobilizing metal complexes onto solid supports. acs.orgrsc.org This approach is central to the development of heterogeneous catalysts, which are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. rsc.org Thiolate ligands can stabilize metal nanoclusters or single atoms on supports like silica, alumina, or polymers, creating active and selective catalysts for a variety of transformations, including hydrogenations and coupling reactions. acs.orgresearchgate.netnih.gov
Table 2: Catalytic Applications Based on Functional Groups
| Catalysis Type | Active Functional Group | Reaction Type | Role of the Compound | Example Transformation |
|---|---|---|---|---|
| Homogeneous | Aryl Iodide (-I) | Palladium-Catalyzed Cross-Coupling researchgate.net | Substrate/Precursor | Synthesis of biaryls (Suzuki Reaction) |
| Homogeneous | Thiol (-SH) | Metal-Ligand Cooperation nih.gov | Transient Cooperative Ligand | Hydrogenation/Dehydrogenation Reactions |
| Heterogeneous | Thiol (-SH) | Supported Nanoparticle Catalysis rsc.org | Anchoring Ligand | Asymmetric addition reactions |
| Heterogeneous | Aryl Iodide (-I) | Polymer-Supported Catalysis rsc.org | Catalyst Precursor | Alcohol Oxidation |
Integration into Polymer and Macromolecular Architectures
The reactive nature of both the thiol and iodo functionalities makes this compound a valuable monomer or modifying agent for creating advanced polymeric materials.
Functionalization of Polymeric Materials via Thiol and Halogen Reactive Sites
Post-polymerization modification is a powerful strategy for transforming common polymers into functional macromolecules with tailored properties. osti.gov The thiol group is particularly well-suited for this purpose due to its high reactivity in "click chemistry" reactions. The thiol-ene reaction, for instance, is a metal-free, highly efficient method for covalently attaching thiol-containing molecules onto polymers with pendant double bonds (enes). osti.govnih.govresearchgate.net This allows for the straightforward incorporation of the compound's properties onto a variety of polymer backbones under mild conditions. osti.govbohrium.com The aryl iodide group offers an orthogonal site for further functionalization, for example, through palladium-catalyzed reactions like Sonogashira coupling with alkyne-terminated polymers.
Table 3: Polymer Functionalization Strategies
| Polymer Backbone | Reactive Site on Compound | Reaction Type | Resulting Functionality |
|---|---|---|---|
| Poly(allyl methacrylate) | Thiol (-SH) | Thiol-ene "click" chemistry | Pendant aromatic ketone and iodide groups |
| Poly(glycidyl methacrylate) | Thiol (-SH) | Thiol-epoxy ring-opening | Covalently attached functional side chains |
| Alkyne-terminated Polyethylene Glycol | Aryl Iodide (-I) | Sonogashira Coupling | Polymer chains end-capped with the molecule |
| Polystyrene | Aryl Iodide (-I) | Lithiation followed by electrophilic quench | Introduction of new functional groups |
Development of Responsive and Smart Materials
Smart polymers are materials that exhibit significant changes in their physical or chemical properties in response to external stimuli. oulu.fidoe.govpolito.it The incorporation of this compound into a polymer network can impart redox and chemo-responsive behaviors.
The thiol group can be readily oxidized to form a disulfide bond (-S-S-). nih.govencyclopedia.pub This reversible covalent bond formation is a powerful tool for creating redox-responsive materials. rsc.org For example, a hydrogel crosslinked with disulfide bonds can be designed to degrade in a reducing environment, such as the intracellular space, making it suitable for targeted drug delivery. nih.govresearchgate.net Light can also be used as a trigger to either form or cleave disulfide bonds, enabling the development of photo-responsive materials. nih.gov Furthermore, the presence of thiol and ketone groups provides multiple binding sites for metal ions, which could trigger conformational changes in the polymer, leading to a chemo-responsive system. researchgate.net
Table 4: Stimuli-Responsive Behavior from Thiol Functionality
| Stimulus | Responsive Group | Mechanism | Potential Application |
|---|---|---|---|
| Oxidizing/Reducing Agents (e.g., Glutathione) | Thiol (-SH) | Reversible Thiol-Disulfide Interchange nih.govencyclopedia.pub | Controlled drug release, self-healing materials |
| pH Change | Thiol (-SH) | Altered ionization state (thiol/thiolate) | pH-sensitive hydrogels, sensors oulu.fi |
| Light (with photoinitiator) | Thiol (-SH) | Thiyl radical formation/disulfide cleavage nih.govnih.gov | Photo-patternable materials, on-demand degradation |
| Presence of specific metal ions | Thiol (-SH), Ketone (-C=O) | Metal-ligand coordination | Chemo-sensors, responsive coatings |
Application in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The distinct structural features of this compound make it a compelling candidate for designing self-assembling systems.
The iodine atom on the aromatic ring can act as a halogen bond donor. nih.gov Halogen bonding is a highly directional and specific non-covalent interaction that can be used to engineer crystal structures and guide the formation of supramolecular assemblies like helices and macrocycles. nih.govresearchgate.netrsc.org The strength of this interaction increases with the polarizability of the halogen, making iodine an excellent choice for this purpose. nih.gov In addition to halogen bonding, the aromatic ring itself can participate in π-π stacking interactions, while the thiol and ketone groups can form hydrogen bonds, further directing the self-assembly process into well-defined architectures.
Table 5: Non-Covalent Interactions for Supramolecular Assembly
| Interaction Type | Participating Group(s) | Typical Geometry | Resulting Architecture |
|---|---|---|---|
| Halogen Bonding | Aryl Iodide (-I) with Lewis Base (e.g., N, O) | Highly directional (C–I···N angle ≈ 180°) | 1D chains, 2D sheets, macrocycles nih.govnih.gov |
| π-π Stacking | Phenyl Ring | Parallel or T-shaped arrangement | Stacked columnar or herringbone structures |
| Hydrogen Bonding | Thiol (-SH) with H-bond acceptor (e.g., C=O) | Directional S-H···O interaction | H-bonded networks, stabilization of assemblies |
| Metal Coordination | Thiol (-SH), Ketone (-C=O) with Metal Ion | Defined coordination geometries (e.g., linear, tetrahedral) | Metallo-supramolecular cages or polymers |
Role as a Building Block for Functional Dyes and Chemical Probes
The molecular architecture of this compound makes it an ideal precursor for the synthesis of a range of functional dyes and chemical probes. The presence of the ketone, mercapto, and iodo functional groups allows for sequential or one-pot reactions to construct complex chromophoric and fluorophoric systems.
One significant application is in the synthesis of benzothiazole-based dyes. The ketone and an adjacent amino group (which can be derived from the mercapto group or introduced separately) can undergo condensation to form the thiazole (B1198619) ring. The iodine atom on the phenyl ring then serves as a handle for further molecular elaboration through cross-coupling reactions, such as the Sonogashira or Suzuki reactions. These reactions allow for the introduction of various aryl or acetylenic groups, which can extend the π-conjugated system of the molecule, thereby tuning its absorption and emission properties. This strategy is particularly useful for creating dyes with tailored spectral properties for applications in sensing, imaging, and materials science.
The mercapto group also provides a convenient point of attachment for conjugating the resulting dye or probe to biomolecules or surfaces. For instance, fluorescent probes designed for detecting specific biological analytes can be synthesized from this precursor, with the thiol group enabling covalent linkage to proteins or other cellular components.
| Derivative Class | Synthetic Strategy | Key Functional Groups Utilized | Potential Applications |
| Benzothiazole Dyes | Intramolecular cyclization followed by cross-coupling | Mercapto (or amino derivative), Ketone, Iodo | Fluorescent labels, pH sensors, metal ion probes |
| Hemicyanine Dyes | Condensation with quaternized benzothiazolium salts | Ketone | Photosensitizers, organic photoconductors |
| Thio-functionalized Probes | Direct conjugation or post-synthesis modification | Mercapto | Bioconjugation, nanoparticle functionalization |
This table presents hypothetical research findings based on established chemical principles.
Surface Functionalization and Nanotechnology Applications
The thiol (-SH) group in this compound provides a strong affinity for noble metal surfaces, particularly gold. This property is extensively utilized in the formation of self-assembled monolayers (SAMs) on gold substrates. By simply immersing a gold surface into a solution containing this compound, a highly ordered molecular layer can be formed, with the sulfur atoms covalently bonding to the gold.
The exposed phenylpropanone and iodo functionalities can then be used to tailor the surface properties or to act as anchor points for the subsequent attachment of other molecules. For example, the ketone group can be used in oxime or hydrazone ligation to immobilize biomolecules, while the iodine atom can participate in surface-initiated cross-coupling reactions to grow polymer brushes or other complex architectures from the surface.
This "grafting-to" and "grafting-from" capability makes this compound a valuable tool in nanotechnology for the fabrication of biosensors, functional coatings, and platforms for studying cell-surface interactions.
Furthermore, the mercapto group allows for the functionalization of nanoparticles, such as gold or quantum dots. Capping nanoparticles with this molecule imparts new functionalities to the nanoparticle surface, which can then be used for targeted drug delivery, bioimaging, or catalysis.
| Application | Underlying Principle | Key Functional Group | Resulting System |
| Self-Assembled Monolayers | Chemisorption of thiol on gold | Mercapto | Functionalized gold surfaces for sensors and biocompatible coatings |
| Nanoparticle Functionalization | Covalent bonding of thiol to nanoparticle surface | Mercapto | Surface-modified nanoparticles for imaging and drug delivery |
| Surface-Initiated Polymerization | Cross-coupling from surface-bound iodo group | Iodo | Polymer brushes with tailored properties on various substrates |
This table presents hypothetical research findings based on established chemical principles.
Electrochemical Properties and Potential in Device Applications
The electrochemical behavior of this compound and its derivatives is of interest for the development of electronic devices and sensors. The presence of both an aryl iodide and a thiol group suggests that the molecule can participate in a range of redox processes. The thiol and disulfide forms can undergo reversible oxidation and reduction, a property that is central to many electrochemical sensors.
The carbon-iodine bond can also be electrochemically cleaved, providing a route for surface modification or the initiation of polymerization reactions on electrode surfaces. This allows for the controlled deposition of thin films of conducting or insulating polymers.
Moreover, this compound can serve as a monomer or a precursor to monomers for the synthesis of electroactive polymers. For example, through reactions such as Sonogashira coupling, it is possible to create conjugated polymers where the electronic properties can be tuned by the choice of the coupling partner. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to electropolymerize these monomers directly onto an electrode surface offers a facile method for device fabrication.
| Electrochemical Process | Relevant Functional Group(s) | Potential Application | Device/System |
| Reversible Thiol/Disulfide Redox | Mercapto | Electrochemical sensing | Biosensors, chemical sensors |
| Reductive Cleavage of C-I Bond | Iodo | Surface modification, electropolymerization | Modified electrodes, polymer-based devices |
| Electropolymerization of Derivatives | Iodo, Mercapto (after conversion) | Fabrication of electroactive films | Organic electronics (OLEDs, OPVs), batteries |
This table presents hypothetical research findings based on established chemical principles.
Future Research Directions, Challenges, and Emerging Opportunities for 1 4 Iodo 3 Mercaptophenyl Propan 1 One
Development of Novel and Atom-Economical Synthetic Methodologies
The efficient construction of polyfunctionalized aromatic compounds like 1-(4-iodo-3-mercaptophenyl)propan-1-one is a persistent challenge. Future research must prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of atom economy, minimizing waste and maximizing the incorporation of all starting materials into the final product. paperpublications.orgsolubilityofthings.comindianchemicalsociety.com
Catalytic C-H Functionalization: Direct, regioselective installation of the iodo, mercapto, or propanoyl groups onto a simpler aromatic precursor would drastically reduce step counts.
Domino and Tandem Reactions: Designing a reaction cascade where multiple bonds are formed in a single pot from simple precursors would significantly improve efficiency.
Metal-Free Catalysis: Employing catalysts like molecular iodine for C-S bond formation can offer a greener and more cost-effective alternative to traditional transition-metal-catalyzed methods. thieme-connect.comrsc.orgacs.org Copper-catalyzed couplings using elemental sulfur followed by reduction also present a viable route from the corresponding aryl iodide.
| Synthetic Approach | Potential Advantages | Key Challenges | Relevant Principles |
| Traditional Linear Synthesis | Well-established reactions | Low overall yield, significant waste | - |
| Convergent Cross-Coupling | Higher overall yield, modularity | Catalyst cost and removal | Atom Economy |
| Direct C-H Functionalization | Reduced step count, less pre-functionalization | Regioselectivity control | Atom Economy, Waste Prevention |
| Iodine-Catalyzed Domino Reaction | Metal-free, low cost, high atom economy | Optimization for specific substrate | Green Chemistry, Catalysis |
Exploration of Uncharted Reactivity Pathways and Synthetic Utility
The three distinct functional groups of this compound—thiol, ketone, and aryl iodide—offer a playground for exploring selective chemical transformations. The proximity of the thiol and ketone groups may enable unique intramolecular cyclization reactions to form sulfur-containing heterocycles, a common motif in pharmaceuticals.
Future investigations should focus on:
Orthogonal Reactivity: Developing conditions that allow for the selective reaction of one functional group while leaving the others untouched. For instance, the aryl iodide can participate in palladium-catalyzed cross-coupling reactions, while the thiol can undergo Michael additions or S-alkylation. researchgate.netrsc.org
Intramolecular Cascades: Investigating acid- or base-catalyzed cyclizations, potentially triggered by an initial reaction at the ketone or thiol, to generate novel heterocyclic systems like benzothiophenes or related structures. thieme-connect.com
Radical-Mediated Transformations: Exploring the participation of the thiol or aryl iodide in radical reactions to forge new carbon-sulfur or carbon-carbon bonds. Visible-light photoredox catalysis could initiate reactions involving thiyl radical intermediates. rsc.org
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Key opportunities include:
Retrosynthesis Prediction: Employing AI-driven retrosynthesis software to propose novel and more efficient synthetic routes that may not be obvious to a human chemist. acs.orgnih.gov
Reaction Optimization: Using ML algorithms, potentially coupled with high-throughput experimentation platforms, to rapidly screen and optimize reaction conditions (e.g., catalyst, solvent, temperature) for both the synthesis of the parent compound and its subsequent derivatization. beilstein-journals.orgresearchgate.netbeilstein-journals.orgchemrxiv.orgnih.gov
Property Prediction: Training ML models to predict the physicochemical, pharmacological, or material properties of virtual libraries of derivatives based on the this compound scaffold, thereby prioritizing the synthesis of the most promising candidates.
| AI/ML Application | Objective | Potential Impact |
| Computer-Aided Synthesis Planning (CASP) | Propose novel and efficient synthetic pathways. | Reduce development time; discover non-intuitive routes. acs.org |
| Reaction Condition Optimization | Identify optimal catalysts, solvents, and temperatures. | Increase yields and selectivity; reduce experimental workload. beilstein-journals.org |
| Predictive Modeling (QSAR/QSPR) | Forecast biological activity or material properties. | Prioritize high-value synthetic targets; reduce late-stage failures. |
| "Reactome" Database Analysis | Identify ideal reactants and reagents for transformations. | Take the guesswork out of designing functionalization reactions. pharmaadvancement.com |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes and Transient Intermediates
Understanding the mechanism of a chemical reaction is crucial for its optimization and application. Advanced spectroscopic techniques can provide unprecedented insight into the short-lived, high-energy intermediates that govern the reactivity of this compound.
Future research in this area should leverage:
Time-Resolved Spectroscopy: Techniques like time-resolved infrared (IR) or Raman spectroscopy can be used to directly observe the formation and decay of transient species during a reaction, such as radical intermediates in a photochemical process. nist.govaip.orgunipr.itnih.govspectroscopyonline.com
Advanced NMR Methods: Paramagnetic NMR or specialized 2D NMR techniques (COSY, HSQC, HMBC) can help detect and characterize low-population intermediates in equilibrium and provide detailed structural connectivity in complex derivatives. uea.ac.ukyoutube.comox.ac.uknih.govipb.pt
Mass Spectrometry: Techniques like electrospray ionization (ESI) coupled with high-resolution mass spectrometry (e.g., FT-ICR MS) can be used to identify and characterize organosulfur compounds in complex reaction mixtures. nih.gov
Design of Highly Selective Molecular Probes and Tools for Chemical Biology
The inherent reactivity of the thiol group makes this compound an attractive starting point for the design of molecular probes. Thiols are known to react selectively with specific biological targets, such as electrophilic species or cysteine residues in proteins.
Emerging opportunities include:
Covalent Probes: The thiol can act as a nucleophile to form covalent bonds with specific protein targets, making it a potential scaffold for developing highly selective enzyme inhibitors or activity-based probes.
Fluorescent Sensors: The core structure can be modified by attaching a fluorophore. The thiol or aryl iodide can then be used as a reaction site that, upon interaction with a specific analyte, modulates the fluorescence output, enabling detection.
Multi-tag Probes: The molecule's three functional groups allow for the attachment of different reporters or affinity tags. For example, the aryl iodide could be used to attach a radiolabel via Stille or Suzuki coupling, while the thiol is used for covalent targeting, and the ketone is modified to carry a fluorescent dye.
Sustainable and Green Chemistry Approaches in Synthesis and Application
Modern chemical research must prioritize sustainability. nih.gov The synthesis and application of this compound and its derivatives should be guided by the principles of green chemistry. paperpublications.orgsolubilityofthings.comindianchemicalsociety.comrroij.com
Key areas for improvement are:
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or recyclable solvents such as piperylene sulfone. nih.govdiamond.ac.ukwitpress.commdpi.com
Catalysis over Stoichiometry: Emphasizing the use of catalytic reagents, which are used in small amounts and can be recycled, instead of stoichiometric reagents that are consumed in the reaction and generate more waste. paperpublications.orgrroij.com
Energy Efficiency: Developing synthetic procedures that can be performed at ambient temperature and pressure, for example, by using photocatalysis, to reduce energy consumption.
| Green Chemistry Principle | Application to Synthesis/Use of the Compound |
| Waste Prevention | Design one-pot or tandem reactions to minimize intermediate purification steps. |
| Atom Economy | Utilize addition and cycloaddition reactions that incorporate all atoms into the product. |
| Safer Solvents & Auxiliaries | Replace chlorinated solvents with water, ethanol, or advanced green solvents. diamond.ac.uk |
| Use of Catalysis | Employ recyclable catalysts for cross-coupling and C-S bond formation instead of stoichiometric reagents. |
| Design for Energy Efficiency | Explore photocatalytic or electrochemical methods that operate under mild conditions. rsc.org |
Addressing Synthetic and Analytical Challenges for Complex Derivatives
While the trifunctional nature of this compound is an advantage, it also presents significant challenges in synthesis and analysis.
Synthetic Challenges:
Regioselectivity: Achieving selective functionalization of one position on the aromatic ring without affecting others is a major hurdle. Synthesizing specific 1,2,3,4-tetrasubstituted arenes remains a non-trivial task. nih.govnih.govacs.orgacs.org
Thiol Protection/Oxidation: The thiol group is sensitive to oxidation, often forming disulfides. Protecting group strategies or reaction conditions that are tolerant of free thiols are necessary.
Competing Reactivity: The nucleophilicity of the thiol can interfere with reactions targeting the aryl iodide, such as certain metal-catalyzed couplings.
Analytical Challenges:
Purification: Separating complex mixtures of regioisomers or products with similar polarities can be difficult.
Characterization: Unambiguously identifying the structure of complex derivatives requires a combination of advanced analytical techniques, including high-field NMR, X-ray crystallography, and high-resolution mass spectrometry. nih.govjournalcsij.comresearchgate.netmdpi-res.com
Future work must focus on developing robust and predictable synthetic methodologies and sophisticated analytical protocols to overcome these challenges, thereby unlocking the full potential of this versatile chemical building block.
Interdisciplinary Research Outlook and Translational Potential
The unique structural features of this compound, specifically the presence of an aryl iodide, a mercapto group, and a ketone moiety on a single aromatic scaffold, position it as a compound of significant interest for a variety of interdisciplinary research applications. While direct experimental data on this specific molecule is limited, its translational potential can be extrapolated from the well-established reactivity and utility of its constituent functional groups. The strategic placement of these groups allows for orthogonal chemical modifications, opening avenues for its application in medicinal chemistry, materials science, and chemical biology.
The aryl iodide functionality is a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide array of substituents at the 4-position of the phenyl ring, enabling the synthesis of a diverse library of derivatives. This capability is of paramount importance in drug discovery, where structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. The development of novel iodine-catalyzed transformations could further enhance the sustainable synthesis of such derivatives. osaka-u.ac.jp
The mercapto group offers another reactive site with distinct chemical properties. Its nucleophilicity can be exploited for reactions with electrophiles, and its propensity to form disulfide bonds is a key feature in various biological systems. This thiol group could serve as an anchor for immobilizing the molecule on gold surfaces, suggesting potential applications in the development of sensors or molecular electronics. In a biological context, the mercapto group can interact with biological thiols, such as cysteine residues in proteins, pointing towards its potential as an enzyme inhibitor or a covalent modifier of biological targets.
The propan-1-one side chain, a ketone, is a common structural motif in many biologically active compounds and natural products. Ketone bodies, for instance, play crucial roles in cellular metabolism and signaling. nih.govnih.govresearchgate.netresearchgate.net The ketone group in this compound could act as a hydrogen bond acceptor, contributing to its binding affinity with biological targets. Furthermore, the ketone functionality can be chemically modified to generate other functional groups, such as alcohols or amines, further expanding the chemical space accessible from this scaffold. Recent advancements in the functionalization of aromatic ketones are continually expanding their utility in chemical synthesis. azom.comwaseda.jpsciencedaily.com
The combination of these three functional groups in a single molecule presents both challenges and opportunities. The synthesis of such polyfunctional aromatic compounds can be complex, requiring careful selection of protective groups and reaction conditions to achieve regioselectivity. researchgate.net However, the successful synthesis of this molecule would provide a powerful platform for the development of novel compounds with tailored properties.
The translational potential of this compound and its derivatives is considerable. In medicinal chemistry, this scaffold could be explored for the development of anticancer agents, kinase inhibitors, or probes for chemical biology. The ability to tune the electronic and steric properties of the molecule through modifications at the iodo and mercapto positions could lead to the discovery of potent and selective therapeutic agents. The challenges of polypharmacology in drug discovery may be addressed by designing molecules that interact with multiple targets. acs.org
In materials science, derivatives of this compound could be investigated as building blocks for organic semiconductors, liquid crystals, or functional polymers. The presence of the heavy iodine atom could impart interesting photophysical properties, while the mercapto group could facilitate self-assembly on surfaces. The versatility of organoiodine compounds as building blocks in synthesis is well-documented. nih.govresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
